molecular formula C11H14N2O3 B13510515 Ethyl (4-carbamoylphenyl)glycinate

Ethyl (4-carbamoylphenyl)glycinate

Cat. No.: B13510515
M. Wt: 222.24 g/mol
InChI Key: FECDRGNJNCNXII-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE typically involves the reaction of ethyl glycinate with 4-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-carbamoylanilino)acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-5-3-8(4-6-9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15)

InChI Key

FECDRGNJNCNXII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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